molecular formula C22H18N2O3S B253094 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Katalognummer B253094
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: OGBAQTYCGCPVBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. BTA-EG6 has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

Wirkmechanismus

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor that targets the protein-protein interaction between heat shock protein 90 (HSP90) and its co-chaperone, CDC37. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins and proteins involved in neurodegenerative diseases. CDC37 is a co-chaperone that regulates the activity of HSP90 by recruiting client proteins to the chaperone complex. By inhibiting the interaction between HSP90 and CDC37, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide destabilizes client proteins and induces their degradation by the proteasome.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its specificity for HSP90 and CDC37. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide does not inhibit other chaperone proteins, making it a useful tool for studying the role of HSP90 and CDC37 in various biological processes. However, one limitation of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is its low solubility in aqueous solutions. This can make it difficult to administer N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide to cells or animals in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One direction is to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination therapy with chemotherapy drugs for cancer treatment. Another direction is to study the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide on other client proteins of HSP90 and CDC37. Additionally, the development of more soluble analogs of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide could improve its use in lab experiments and potential clinical applications.

Synthesemethoden

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions. First, 2-aminobenzothiazole is reacted with 3-bromoanisole to form 3-(2-bromoanisyl)-2-aminobenzothiazole. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. The overall yield of the synthesis is approximately 30%.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been studied for its potential applications in neurodegenerative diseases. It has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Molekularformel

C22H18N2O3S

Molekulargewicht

390.5 g/mol

IUPAC-Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-11-10-14(13-19(18)27-2)21(25)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25)

InChI-Schlüssel

OGBAQTYCGCPVBH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.